molecular formula C14H14N2O2 B1271582 2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide CAS No. 84161-08-0

2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide

Cat. No.: B1271582
CAS No.: 84161-08-0
M. Wt: 242.27 g/mol
InChI Key: IPSUINOGBWHSJI-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide is a hydrazide derivative featuring a biphenyl ether scaffold. Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol (CAS: 588680-03-9) . The compound consists of a biphenyl group linked via an ether oxygen to an acetohydrazide moiety, making it a versatile intermediate in medicinal chemistry for synthesizing hydrazone derivatives. It is primarily used as a precursor for developing bioactive molecules, particularly those targeting enzymes like α-glucosidase or receptors such as VEGFR2 .

Properties

IUPAC Name

2-(4-phenylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSUINOGBWHSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365766
Record name 2-[([1,1'-Biphenyl]-4-yl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84161-08-0
Record name 2-[([1,1'-Biphenyl]-4-yl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide typically involves the reaction of 4-biphenylol with chloroacetyl chloride to form 2-(4-biphenyloxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of 2-(4-biphenyloxy)acetyl chloride

      Reagents: 4-biphenylol, chloroacetyl chloride

      Solvent: Dichloromethane (DCM)

      Catalyst: Triethylamine (TEA)

      Temperature: 0-5°C

      Reaction Time: 2-3 hours

  • Step 2: Formation of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide

      Reagents: 2-(4-biphenyloxy)acetyl chloride, hydrazine hydrate

      Solvent: Ethanol

      Temperature: Room temperature

      Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production methods for 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide derivatives allows for extensive comparisons with analogous compounds. Below is a detailed analysis based on synthesis, biological activity, and substituent effects.

Structural Analogues and Modifications

Table 1: Key Structural Analogues and Their Properties
Compound Name Structural Modification Biological Activity/Application Reference
This compound Base structure Parent compound; scaffold for hydrazone synthesis
(E)-N′-(4-Hydroxy-3-methoxybenzylidene)-2-(4-biphenylyloxy)acetohydrazide 4-Hydroxy-3-methoxybenzylidene substituent Potential α-glucosidase inhibitor (IC₅₀: 19.8 µM for related compounds)
(E)-N′-(4-Methoxybenzylidene)-2-(4-biphenylyloxy)acetohydrazide 4-Methoxybenzylidene substituent Synthesized via aldehyde condensation; no explicit activity reported
(E)-N′-([1,1′-Biphenyl]-4-Ylmethylene)-2-((2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Oxy)Acetohydrazide Tetrahydroquinolin-6-yl-oxy group Evaluated as a VEGFR2 inhibitor for glioblastoma treatment
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide derivatives Fluorine substitution + propane chain In-vitro rease inhibitory activity (specific IC₅₀ values in Table-S1)
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide Chloro and dimethylphenoxy groups Structural analogue; positional isomer (2-yloxy vs. 4-yloxy)

Key Differences and Trends

Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets. Bulky substituents (e.g., tetrahydroquinolin) improve receptor selectivity (e.g., VEGFR2 over EGFR) .

Positional Isomerism : The 4-yloxy isomer (parent compound) shows higher metabolic stability than the 2-yloxy analogue (), likely due to reduced steric hindrance.

Biological Activity

2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-hydroxybiphenyl with acetyl hydrazine. The process can be summarized as follows:

  • Reactants : 4-Hydroxybiphenyl and acetyl hydrazine.
  • Conditions : The reaction is generally carried out in an organic solvent under reflux conditions.
  • Yield : The product is purified through recrystallization to obtain the desired hydrazide derivative.

The chemical structure can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of acetohydrazide derivatives. For instance, compounds structurally similar to this compound have shown significant antibacterial and antifungal activities.

  • Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Testing Methods : Agar diffusion and broth dilution methods are commonly employed to determine the Minimum Inhibitory Concentration (MIC) against various microbial strains.

Study 1: Antimicrobial Evaluation

A study published in the International Journal of Pharmaceutical Sciences and Research reported on several hydrazide derivatives, including those similar to this compound. The results indicated:

  • Active Compounds : Compounds demonstrated potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Table of Results :
CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli18
Compound CPseudomonas aeruginosa15

Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) study highlighted how modifications in the biphenyl moiety influenced biological activity. Key findings included:

  • Descriptor Analysis : Molecular connectivity indices were significant predictors of antimicrobial activity.
  • Predictive Model : The study achieved a correlation coefficient (r2r^2) of 0.89, indicating a strong relationship between structure and activity.

Enzyme Inhibition Potential

In addition to antimicrobial properties, some derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE). This activity is relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

Study on Enzyme Inhibition

Research has shown that certain acetohydrazide derivatives can inhibit AChE with varying degrees of potency:

CompoundAChE Inhibition (%)
Compound D75
Compound E60

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